2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC15559842
Molecular Formula: C25H19FN2O6S
Molecular Weight: 494.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H19FN2O6S |
|---|---|
| Molecular Weight | 494.5 g/mol |
| IUPAC Name | 2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C25H19FN2O6S/c1-11-23(12(2)29)35-25(27-11)28-20(13-5-7-17(32-3)18(9-13)33-4)19-21(30)15-10-14(26)6-8-16(15)34-22(19)24(28)31/h5-10,20H,1-4H3 |
| Standard InChI Key | HWFJGAOXFITTLT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=C(C=C5)OC)OC)C(=O)C |
Introduction
2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives. These compounds are known for their diverse biological activities, including potential applications in pharmaceuticals and materials science. The specific compound combines various functional groups, such as thiazole, chromeno[2,3-c]pyrrole, and dimethoxyphenyl, which contribute to its unique properties.
Synthesis and Preparation
The synthesis of 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step reactions. These may include:
-
Condensation Reactions: To form the chromeno[2,3-c]pyrrole core.
-
Substitution Reactions: To introduce the thiazole and dimethoxyphenyl groups.
-
Fluorination: To incorporate the fluorine atom at the desired position.
Synthesis Steps
-
Preparation of Starting Materials: Synthesis of the thiazole derivative and the chromeno[2,3-c]pyrrole core.
-
Coupling Reactions: Combining the thiazole and chromeno[2,3-c]pyrrole components.
-
Introduction of Dimethoxyphenyl Group: Through a suitable coupling reaction.
-
Fluorination: Using a fluorinating agent to introduce the fluorine atom.
Biological Activity and Potential Applications
Compounds with similar structures have shown potential in various biological assays, including:
-
Antimicrobial Activity: Thiazole derivatives are known for their antimicrobial properties.
-
Antioxidant Activity: Chromeno[2,3-c]pyrrole derivatives may exhibit antioxidant effects.
-
Cancer Research: Some related compounds have been studied for their anticancer properties.
Biological Activity Data
| Assay | Activity |
|---|---|
| Antimicrobial | Potential activity against certain bacterial strains |
| Antioxidant | Shows moderate antioxidant activity in vitro |
| Anticancer | Preliminary studies indicate potential cytotoxic effects on cancer cells |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume